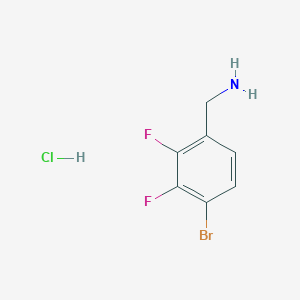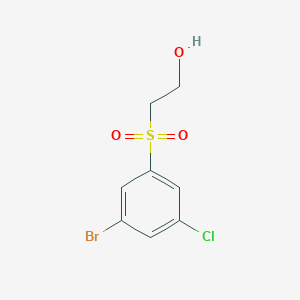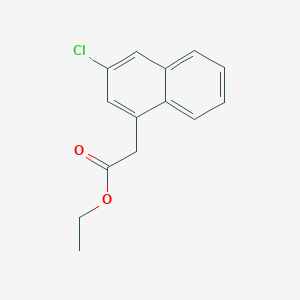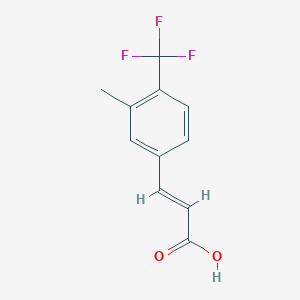![molecular formula C10H13ClN4O2S B1383230 (4aR,7aS)-1-(2-chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 2173052-87-2](/img/structure/B1383230.png)
(4aR,7aS)-1-(2-chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
説明
(4aR,7aS)-1-(2-chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide (hereafter referred to as CPT-6,6-D) is a novel small-molecule drug candidate that has been developed as a potential treatment for a variety of diseases. CPT-6,6-D is a synthetic compound that is structurally related to the natural product thienopyridine, which has been used as an anti-cancer agent in the past. CPT-6,6-D has been extensively studied in pre-clinical and clinical studies, and has shown promise as a potential treatment for a variety of diseases, including cancer, inflammation, and neurological disorders.
科学的研究の応用
-
Dye-Sensitized Solar Cells
- Field : Materials Chemistry
- Application : Thieno[3,4-b]pyrazine based organic sensitizers are used in quasi-solid-state dye-sensitized solar cells .
- Method : Different anchoring groups are attached to optimize the lowest unoccupied molecular orbital (LUMO) level of panchromatic sensitizer FNE32 with an identical auxiliary electron acceptor .
- Results : The power conversion efficiency of the quasi-solid-state dye-sensitized solar cell (DSSC) based on FNE66 increases by 95% in comparison to that for the quasi-solid-state DSSC based on panchromatic sensitizer FNE32 .
-
Organic Light Emitting Diodes (OLEDs)
- Field : Materials Chemistry
- Application : Pyrido[2,3-b]pyrazine-based full-color fluorescent materials are used for high-performance OLEDs .
- Method : The band gap of the versatile pyrido[2,3-b]pyrazine family is fine-tuned to exhibit a wide range of emissions spanning the entire visible region from blue to red .
- Results : Two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
- Photovoltaic Performance
- Field : Materials Chemistry
- Application : Pyrido[3,4-b]pyrazine-based polymers are used to improve the photovoltaic performance .
- Method : A new fluoropyrido[3,4-b]pyrazine based D–A type polymer (BDT-S-fPP) was synthesized .
- Results : The optical, electrochemical and photovoltaic properties were well investigated .
- Energy Level Engineering
- Field : Materials Chemistry
- Application : Thieno[3,4-b]pyrazine based organic sensitizers are used for energy level engineering .
- Method : Different anchoring groups have been designed and synthesized to optimize the lowest unoccupied molecular orbital (LUMO) level of panchromatic sensitizer FNE32 with an identical auxiliary electron acceptor .
- Results : The power conversion efficiency of the quasi-solid-state dye-sensitized solar cell (DSSC) based on FNE66 increases by 95% in comparison to that for the quasi-solid-state DSSC based on panchromatic sensitizer FNE32 .
Safety And Hazards
2-Chloropyrimidine is classified as Acute Tox. 4 Oral - Eye Irrit. 22. It should be handled with personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves2.
将来の方向性
The future directions of research in this field could involve the design and synthesis of new fluorescent cores for cost-effective multicolor display applications1. Additionally, the development of new synthesis methods for related compounds could also be a focus of future research.
Please note that this information is based on the available search results and may not be fully applicable to “(4aR,7aS)-1-(2-chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide”. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed.
特性
IUPAC Name |
(4aS,7aR)-4-(2-chloropyrimidin-4-yl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2S/c11-10-13-2-1-9(14-10)15-4-3-12-7-5-18(16,17)6-8(7)15/h1-2,7-8,12H,3-6H2/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBWZSFSTXETPC-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1)C3=NC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1)C3=NC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,7aS)-1-(2-chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-Bromo-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1383149.png)
![tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383151.png)
![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)
![2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1383154.png)
![2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride](/img/structure/B1383157.png)
![tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B1383159.png)


![N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1383164.png)



